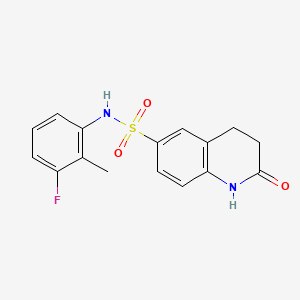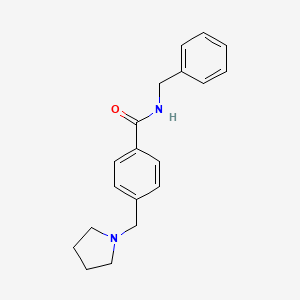
N-(2-chlorophenyl)-4-(1-pyrrolidinylmethyl)benzamide
説明
N-(2-chlorophenyl)-4-(1-pyrrolidinylmethyl)benzamide, commonly known as CP 47,497, is a synthetic cannabinoid that was first synthesized in the mid-1990s. It is a psychoactive compound that acts as a potent agonist of the cannabinoid receptors, primarily CB1 receptors. CP 47,497 has been extensively studied for its potential therapeutic applications, as well as its use as a research tool for investigating the endocannabinoid system.
作用機序
CP 47,497 acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the brain and central nervous system. Activation of the CB1 receptor by CP 47,497 leads to a variety of physiological effects, including the modulation of neurotransmitter release, the inhibition of adenylyl cyclase activity, and the activation of mitogen-activated protein kinase pathways.
Biochemical and Physiological Effects:
CP 47,497 has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of adenylyl cyclase activity, and the activation of mitogen-activated protein kinase pathways. It has also been shown to have analgesic properties, as well as the ability to modulate appetite and immune function.
実験室実験の利点と制限
One of the primary advantages of using CP 47,497 in lab experiments is its high affinity for CB1 receptors, which makes it a useful tool for investigating the endocannabinoid system. However, one of the limitations of using CP 47,497 is its potential for off-target effects, as it has been shown to interact with other receptors in addition to CB1 receptors.
将来の方向性
There are a number of potential future directions for research on CP 47,497 and its potential therapeutic applications. One area of interest is the development of CB1 receptor agonists that have improved selectivity and reduced off-target effects. Another area of interest is the investigation of the potential therapeutic applications of CP 47,497 in the treatment of various diseases and disorders, including chronic pain, obesity, and inflammatory conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of CP 47,497 and its potential interactions with other receptors and signaling pathways.
科学的研究の応用
CP 47,497 has been widely used in scientific research to investigate the endocannabinoid system and its potential therapeutic applications. It has been shown to have a high affinity for CB1 receptors, which are primarily found in the brain and central nervous system. CP 47,497 has been used to study the effects of cannabinoid receptor activation on various physiological processes, including pain perception, appetite regulation, and immune function.
特性
IUPAC Name |
N-(2-chlorophenyl)-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-16-5-1-2-6-17(16)20-18(22)15-9-7-14(8-10-15)13-21-11-3-4-12-21/h1-2,5-10H,3-4,11-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLZUODJQWHIDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylquinoline](/img/structure/B4439945.png)
![methyl 4-(6-acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoate](/img/structure/B4439950.png)
![1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride](/img/structure/B4439951.png)

![3-methyl-N-(2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439977.png)
![N-benzyl-N,2-dimethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440002.png)
![4-[4-(2-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B4440003.png)
![1-[3-(4-isopropylphenyl)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4440005.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440009.png)
![3-amino-N-(5-fluoro-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440011.png)
![1-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4440017.png)
![N-(3-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4440021.png)

![1-(4-fluorophenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine](/img/structure/B4440036.png)
